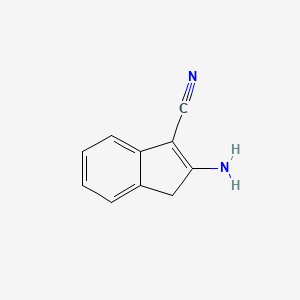

2-amino-1H-indene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-1H-indene-3-carbonitrile is a heterocyclic organic compound that features an indene core structure with an amino group at the 2-position and a cyano group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1H-indene-3-carbonitrile typically involves the reaction of indene derivatives with suitable nitrile and amine sources. One common method is the reaction of indene-3-carboxaldehyde with malononitrile and ammonium acetate in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-1H-indene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: Electrophilic substitution reactions can occur at the indene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro-indene derivatives.

Reduction: Amino-indene derivatives.

Substitution: Halogenated or sulfonated indene derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Compounds

2-Amino-1H-indene-3-carbonitrile serves as a crucial building block in organic synthesis. It is utilized in the creation of various derivatives that exhibit unique chemical properties. The compound can undergo reactions such as oxidation and reduction to yield a variety of functionalized products, including carboxylic acids and ketones.

Catalytic Applications

The compound has been employed as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential for catalysis in organic reactions. Its unique structure allows for specific interactions with transition metals, enhancing reaction efficiency and selectivity.

Biological Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has garnered attention for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells, particularly those that overexpress inhibitor of apoptosis proteins (IAPs). This mechanism is promising for treating various cancers, including neuroblastoma and colorectal cancer . Notably, specific derivatives have been designed to selectively inhibit discoidin domain receptor 1 (DDR1), which is implicated in cancer cell migration and proliferation .

Pharmaceutical Development

Drug Discovery

The structural features of this compound make it an attractive scaffold for drug discovery. Its derivatives have been investigated as potential inhibitors of carbonic anhydrase II, an enzyme associated with several diseases including glaucoma and various cancers . The ability to modify its structure allows researchers to optimize biological activity and selectivity towards specific targets.

Therapeutic Applications

Beyond cancer treatment, compounds derived from this compound have shown promise in treating conditions related to hypoxia and inflammation. They have been reported to improve symptoms associated with cerebral disorders and serve as potential anti-inflammatory agents .

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions. This application underscores its versatility beyond traditional pharmaceutical uses.

Mécanisme D'action

The mechanism of action of 2-amino-1H-indene-3-carbonitrile in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyano groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, in cancer research, this compound may inhibit kinase activity, thereby blocking cell proliferation and inducing apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-amino-1H-indole-3-carbonitrile: Similar structure but with an indole core.

2-amino-1H-naphthalene-3-carbonitrile: Similar structure but with a naphthalene core.

Uniqueness

2-amino-1H-indene-3-carbonitrile is unique due to its indene core, which imparts distinct electronic and steric properties compared to indole and naphthalene derivatives. These differences can lead to variations in reactivity and biological activity, making this compound a valuable compound for specific applications .

Activité Biologique

2-Amino-1H-indene-3-carbonitrile (CAS Number: 189242-48-6) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has a unique indene structure characterized by a fused benzene and cyclopentene ring, with an amino group and a carbonitrile group contributing to its reactivity. Its molecular formula is C9H8N2 with a molecular weight of approximately 148.17 g/mol.

Synthesis Methods:

- Multicomponent Reactions : Often synthesized through reactions involving malononitrile and ethylenediamine under mild conditions, yielding high product yields.

- Cyclization Reactions : Starting from simpler indene derivatives, cyclization can produce this compound.

- Transamination : Enzymatic methods utilizing transaminases can also be employed for high enantiomeric purity synthesis .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Studies have shown that compounds with similar structures to this compound possess antimicrobial properties. The compound has been investigated for its potential to inhibit the growth of various bacterial strains, suggesting its application as a lead compound in developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy:

- Mechanism of Action : The compound may inhibit kinase activity, which is crucial in cancer cell proliferation and survival. By blocking these pathways, it can induce apoptosis in cancer cells.

- Case Studies : In vitro studies have demonstrated that derivatives of this compound can suppress tumor growth in various cancer models, including pancreatic cancer, by inhibiting specific signaling pathways such as DDR1-PYK2-PEAK1 signaling .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the following table:

Propriétés

IUPAC Name |

2-amino-3H-indene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4H,5,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHNNBTXKGWNHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=C1N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.